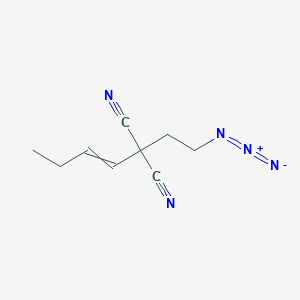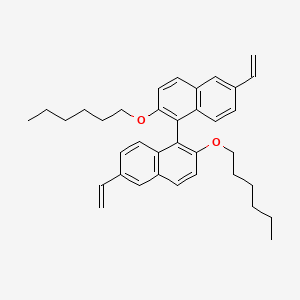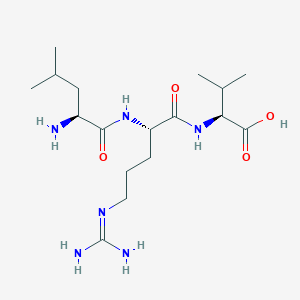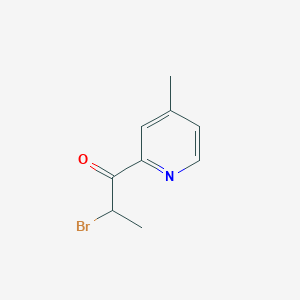
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is an organic compound that belongs to the class of haloketones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of 1-(4-methylpyridin-2-yl)propan-1-ol.
Oxidation Reactions: Formation of 1-(4-methylpyridin-2-yl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group on the phenyl ring.
2-Bromo-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its phenyl analogs
Properties
CAS No. |
917872-33-4 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-1-(4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-11-8(5-6)9(12)7(2)10/h3-5,7H,1-2H3 |
InChI Key |
KSSLHWZSWPEWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


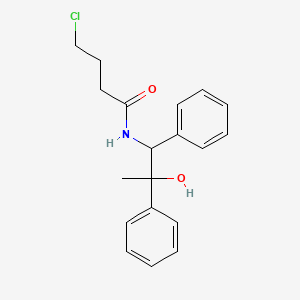
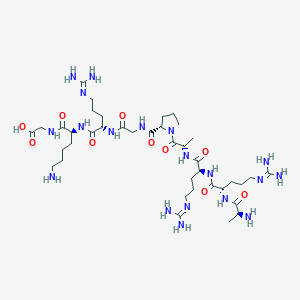
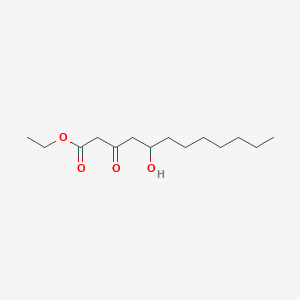
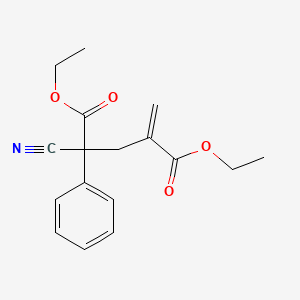

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
